(2S)-3-Ethyl-2-methylhexanoic acid
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Overview
Description
(2S)-3-Ethyl-2-methylhexanoic acid is an organic compound with the molecular formula C9H18O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-ethyl-2-methylhexanoic acid typically involves the use of enantioselective catalytic processes to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 3-ethyl-2-methylhex-2-enoic acid using a chiral catalyst. This process requires precise control of reaction conditions, including temperature, pressure, and the concentration of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: (2S)-3-Ethyl-2-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxyl group into a more reactive acyl chloride, which can then undergo further substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-3-Ethyl-2-methylhexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of (2S)-3-ethyl-2-methylhexanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
(2R)-3-Ethyl-2-methylhexanoic acid: The enantiomer of (2S)-3-ethyl-2-methylhexanoic acid, with different stereochemistry.
3-Ethylhexanoic acid: Lacks the methyl group at the 2-position.
2-Methylhexanoic acid: Lacks the ethyl group at the 3-position.
Uniqueness: this compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
Properties
IUPAC Name |
(2S)-3-ethyl-2-methylhexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-6-8(5-2)7(3)9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11)/t7-,8?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMMWRZDFNBZIO-JAMMHHFISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)C(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(CC)[C@H](C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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